Bleomycin A5
Overview
Description
Electronic Structure of Activated Bleomycin
Bleomycin A5 is a glycopeptide antibiotic with clinical applications in anticancer therapy. It is produced by the fungus Streptomyces verticillus and exhibits its highest activity when complexed with iron, specifically as a low-spin Fe(III) complex. The activated form of the drug, ABLM, is a ferric hydroperoxide complex that plays a crucial role in the reaction cycle leading to DNA radical formation and cleavage. Detailed spectroscopic and theoretical studies have provided insights into the electronic structure of both the ferric form of the drug and its activated form, contributing to our understanding of its mechanism of action .
Synthesis and Carbohydrate Moiety Role
The solid-phase synthesis of bleomycin A5 and its monosaccharide analogues has been explored to understand the role of the carbohydrate moiety in RNA cleavage. By incorporating different monosaccharides in place of the usual disaccharide, researchers have been able to study the impact of these modifications on the drug's ability to cleave RNA. This approach has not only advanced the mechanistic studies of bleomycin but also provided a more efficient method for synthesizing bleomycin A5 and its analogues .
Signal Transduction Pathways in Apoptosis Induction
Bleomycin A5's apoptotic effects on tumor cells have been linked to the modulation of signal transduction pathways. In an oral cancer cell line, bleomycin A5 treatment resulted in DNA fragmentation and nuclear changes indicative of apoptosis. This effect was associated with the activation of c-Jun N-terminal kinases (JNK) and the inhibition of extracellular signal-regulated kinases (ERK) activities. The study suggests that JNK plays a positive role in apoptosis, while ERK may protect against cell death. Furthermore, combining bleomycin A5 with a MEK inhibitor enhanced apoptosis, revealing potential therapeutic opportunities .
Mitochondrial Dynamics and Apoptosis
In the context of nasal polyps, bleomycin A5 has been shown to induce apoptosis in fibroblasts derived from nasal polyp tissue. The drug's effect on mitochondrial dynamics was studied, revealing that bleomycin A5 treatment led to mitochondrial-mediated apoptosis. Specifically, bleomycin A5 suppressed the activity of dynamin-related protein 1 (Drp1), which is involved in mitochondrial fission, suggesting a novel mechanism by which bleomycin A5 induces apoptosis .
DNA Target Cleavage
Bleomycin A5 has been coupled to oligonucleotides to achieve site-specific cleavage of DNA targets. This method involves the reaction of an amino group of bleomycin A5 with the 5'-phosphate group of oligonucleotides, resulting in the formation of bleomycin A5 oligonucleotide derivatives. These derivatives have been shown to cleave DNA in a site-specific manner, which is determined by the oligonucleotide part of the compound .
Inhibition of Lethality and Therapeutic Implications
The lethality of bleomycin A5 in mouse fibroblasts has been compared with other bleomycin derivatives. Bleomycin A5 was found to be the most toxic among the tested derivatives. Interestingly, the compound hirudonine was able to specifically inhibit the lethal effects of bleomycin A5 in mouse fibroblasts, suggesting a potential therapeutic approach to mitigate the drug's toxicity .
Solid-Phase Synthesis and DNA Relaxation
The solid-phase synthesis of deglycobleomycin A5 analogues has been achieved, leading to products that can relax supercoiled plasmid DNA similarly to natural bleomycin A5. This synthesis method represents an important step in the development of bleomycin analogues with potential therapeutic applications .
Uptake Mechanisms and Resistance
The human carnitine transporter SLC22A16 has been implicated in the uptake of bleomycin A5 and polyamines. Cells with high expression of this transporter are more sensitive to bleomycin A5, whereas cells with low or undetectable expression show resistance. This finding highlights the importance of drug uptake mechanisms in the efficacy of bleomycin A5 and suggests that modulating the expression of SLC22A16 could influence the drug's therapeutic effects .
Therapeutic Efficacy and Toxicity
The therapeutic efficacy of bleomycin, including bleomycin A5, is limited by the development of lung fibrosis. Understanding the mechanisms of DNA damage mediated by bleomycin and its cofactors is crucial for improving its therapeutic index. Research efforts are directed towards developing more potent and less toxic derivatives of bleomycin .
Antitumor Activity and DNA Interaction
A series of amino acid and peptide derivatives of bleomycin A5 have been synthesized, showing significant antitumor activities and enhanced DNA cleavage capabilities compared to bleomycin A5. These derivatives have also demonstrated improved DNA binding properties, which may contribute to their increased antitumor efficacy .
Scientific Research Applications
Bleomycin A5 in Cancer Treatment
Bleomycin A5, a variant of bleomycin, has been explored for its applications in cancer treatment. It's known to work in combination with other antineoplastic agents against lymphomas, testicular carcinomas, and squamous cell carcinomas of the cervix, head, and neck. The human carnitine transporter SLC22A16 mediates the uptake of bleomycin A5 in cells, affecting the drug's efficacy and toxicity. Resistance to bleomycin A5 in certain cancer types, like colon and breast cancer, is influenced by the variable expression of SLC22A16 in different cell types (Aouida, Poulin, & Ramotar, 2009).
Bleomycin A5 and DNA Interaction
Bleomycin A5 has shown strong binding and cleavage capabilities with certain DNA structures. Studies involving hairpin DNA sequences revealed enhanced double-strand cleavage by bleomycin A5, which is crucial for its anticancer activities. The interaction between bleomycin A5 and DNA is dynamic and influences the drug's effectiveness (Roy & Hecht, 2014).
Use in Nasal Polyps Treatment
Bleomycin A5 has been applied in the treatment of nasal polyps. It suppresses mitochondrial fission mediated by Drp1 and induces apoptosis in nasal polyp-derived fibroblasts. This suggests a potential therapeutic use of bleomycin A5 in treating nasal polyps by regulating mitochondrial dynamics and promoting cell apoptosis (Wu et al., 2020).
Enhancing Apoptosis in Oral Cancer Cells
The combination of MEK inhibition and bleomycin A5 treatment has been found to enhance apoptosis in oral cancer cells. This suggests a potential combinative approach for treating oral cancers with lower dosages of bleomycin A5, possibly reducing associated side effects while maintaining or enhancing efficacy (Yang et al., 2004).
Transport and Detoxification in Yeast
In Saccharomyces cerevisiae, a study of fluorescently labeled bleomycin A5 provided insights into the transport and detoxification pathways of the drug. It indicated that bleomycin A5 might enter cells through the polyamine transport system and is sequestered into vacuoles for detoxification (Aouida, Leduc, Wang, & Ramotar, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H89N19O21S2/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76)/t23-,24+,25+,26-,27-,31-,32+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45-,55+,56-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOAUOAXCQAEMW-UTXKDXHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H89N19O21S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1440.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bleomycin A5 | |
CAS RN |
11116-32-8 | |
Record name | Bleomycinamide, N1-[3-[(4-aminobutyl)amino]propyl]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.